2-(Bromomethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENMZLRJUVTBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726880 | |
| Record name | 2-(Bromomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872414-52-3 | |
| Record name | 2-(Bromomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromomethyl Benzamide and Its Analogues
Established Synthetic Pathways to 2-(Bromomethyl)benzamide
Traditional synthetic routes to this compound and its isomers involve either the modification of a pre-existing benzamide (B126) or the bromination of a suitable precursor.
One direct approach involves the reaction of benzamide with a methylating agent followed by bromination. For instance, benzamide can be treated with methyl bromide under acidic conditions, using catalysts like sulfuric or hydrochloric acid, to yield this compound. Another method involves the bromination of benzamide using bromine in the presence of sodium hydroxide, which can lead to the formation of 2-bromobenzamide (B1207801) and 4-bromobenzamide. askfilo.com
A summary of these approaches is presented in the table below.
| Starting Material | Reagents | Product(s) | Reference |
| Benzamide | Methyl bromide, Acid catalyst (e.g., H₂SO₄, HCl) | This compound | |
| Benzamide | Br₂, NaOH | 2-Bromobenzamide, 4-Bromobenzamide | askfilo.com |
This table summarizes benzamide alkylation and bromination approaches for synthesizing benzamide derivatives.
A common and effective strategy for synthesizing this compound is the radical bromination of 2-methylbenzamide (B88809) at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride. wikipedia.orgchemistrysteps.comrsc.org This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the formation of a resonance-stabilized benzylic radical. wikipedia.orgchemistrysteps.com The stability of this radical intermediate favors the substitution of a hydrogen atom on the methyl group over substitution on the aromatic ring. chemistrysteps.com
Key features of benzylic bromination are highlighted in the following table.
| Reaction Type | Reagent | Key Feature | Reference |
| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | Selective for benzylic C-H bonds | wikipedia.orgmasterorganicchemistry.com |
| Radical Initiators | AIBN, Benzoyl Peroxide | Initiate the radical chain reaction | wikipedia.orgrsc.org |
| Solvent | Carbon Tetrachloride (historically), Trifluorotoluene | Provides a non-reactive medium | wikipedia.org |
This table outlines the key components and features of benzylic bromination for the synthesis of this compound.
Benzamide Alkylation and Bromination Approaches
Advanced Synthetic Strategies for this compound Derivatives
Modern organic synthesis has seen the development of more efficient and versatile methods for preparing this compound derivatives, including one-pot protocols and multi-step sequences for constructing complex molecules.
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single procedure without isolating intermediates. For instance, N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives have been synthesized in a one-pot, metal-free method mediated by carbon tetrabromide (CBr₄). researchgate.net Another example is the four-component reaction of benzene-1,2-diamines, ethyl bromopyruvate, carbon disulfide (CS₂), and secondary amines to produce (1,2-dihydro-2-oxoquinoxaline-3-yl)methyl carbamodithioate derivatives. researchgate.net While not directly yielding this compound, these methods showcase the power of one-pot strategies in creating complex benzamide-containing structures. Microwave-assisted one-pot, two-step protocols have also been developed for the synthesis of 2-aryl-benzimidazole-3-oxide derivatives, offering a more sustainable approach with reduced reaction times. nih.gov
The this compound moiety is a crucial building block in the multi-step synthesis of complex organic molecules. Its reactive bromomethyl group allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of larger molecular architectures. lookchem.com For example, in the synthesis of rosettacin, a key step involves the N-alkylation of an isoquinolin-1(2H)-one with 3-(bromomethyl)-2-chloroquinoline. mdpi.com Similarly, the synthesis of a GPR40 receptor agonist involved the coupling of two key fragments, one of which was a biaryl bromide prepared via a Suzuki-Miyaura coupling followed by a bromination sequence. acs.org The ability to plan a sequence of reactions in the correct order is particularly important in the synthesis of substituted aromatic rings, where the directing effects of existing substituents play a crucial role. libretexts.org
One-Pot Synthesis Protocols
Catalytic Approaches in the Synthesis of this compound and Related Structures
Catalysis plays a pivotal role in modern synthetic chemistry, offering milder reaction conditions and improved selectivity. While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided context, related catalytic transformations are well-established. For example, Lewis acids can catalyze benzylic bromination reactions. acs.org Furthermore, catalytic methods are widely used in the synthesis of benzamide derivatives. For instance, engineered MgO@DFNS has been used as a heterogeneous catalyst for the one-pot synthesis of 2-substituted benzimidazole (B57391) derivatives. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in creating the biaryl backbones of many complex benzamide-containing molecules. rsc.org
Acid-Catalyzed Reactions
Acid catalysis plays a significant role in the synthesis of this compound, primarily by facilitating the bromination of the corresponding 2-methylbenzamide precursor. The reaction typically involves the use of a brominating agent in the presence of a strong acid catalyst.
One common method involves the reaction of benzamide with a brominating agent under acidic conditions. Catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often employed to activate the substrate and promote the reaction, which is generally conducted at low temperatures to control selectivity and minimize side reactions. Another approach involves the use of hydrogen bromide (HBr) dissolved in acetic acid. This reagent system can effectively brominate benzylic positions, such as the methyl group of 2-methylbenzamide, to yield the desired this compound. nih.gov
Acid-catalyzed condensation reactions of benzamide have also been studied extensively, providing insight into the reactivity of the amide group under acidic conditions. nih.govmdpi.com For instance, the condensation of benzamide with glyoxal (B1671930) in the presence of acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) demonstrates the ability of the benzamide nitrogen to participate in complex cyclization and condensation cascades. mdpi.com While not a direct synthesis of this compound, these studies underscore the diverse reactivity of benzamides in acidic media, which is fundamental to developing targeted synthetic routes. Boric acid has also emerged as a mild and effective catalyst for amidation reactions, preserving stereochemical integrity at chiral centers during the formation of the amide bond. orgsyn.org
Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful and versatile toolkit for the synthesis and functionalization of benzamides, including this compound and its analogues. sioc-journal.cn These methods often provide high efficiency and selectivity under mild reaction conditions. nih.gov Metals such as palladium, nickel, and copper are frequently used to construct key chemical bonds. sioc-journal.cnnih.govmdpi.com
Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions where the bromomethyl group can serve as a reactive handle. Furthermore, palladium catalysis is effective for the functionalization of the benzamide core. For example, Pd-catalyzed reactions have been employed in the regioselective derivatization of tribrominated atropisomeric benzamides, demonstrating high control over which position on the aromatic ring reacts. nih.gov In these systems, phosphino (B1201336) benzamide derivatives, prepared from precursors like this compound, can themselves act as chiral ligands in other asymmetric transformations, such as allylic alkylations. nih.gov
Nickel (Ni)-Catalyzed Reactions: Nickel catalysts provide a cost-effective and highly effective alternative to palladium for certain transformations. rsc.org A notable application is the nickel-catalyzed ortho-C–H glycosylation of benzamides bearing a directing group, such as an 8-aminoquinoline (B160924) moiety. This reaction proceeds with high regioselectivity, functionalizing the C-H bond ortho to the amide group, and excellent α-stereoselectivity for the glycosidic bond formation. rsc.org This highlights the potential for direct, metal-catalyzed functionalization of the benzamide backbone to create complex derivatives.
Copper (Cu)-Catalyzed Reactions: Copper catalysts are effective in a variety of transformations, including amidation and cyanation reactions. sioc-journal.cn In the context of benzamide synthesis, copper(I) oxide (Cu₂O) with a 1,10-phenanthroline (B135089) ligand can catalyze the amidation of benzyl (B1604629) cyanide using N,N-dimethylformamide (DMF) as the amide source. sioc-journal.cn While this produces an N,N-dimethylbenzamide, the methodology illustrates the utility of copper in forming the core amide structure from which derivatives can be prepared. Copper catalysts are also crucial in reactions of bromoanilines to form benzothiazoles, where CuO proves to be highly effective. nih.gov
| Catalyst System | Reaction Type | Substrate Example | Outcome |
| Pd(dppf)Cl₂ / NaOtBu | Cross-coupling | Bromoarenes | Efficient cyclization for N-aryl substituted indoles mdpi.com |
| Ni(OAc)₂ / Ligand | C-H Glycosylation | 8-aminoquinoline benzamides | Highly regioselective and α-stereoselective C-aryl glycosides rsc.org |
| Cu₂O / 1,10-phenanthroline | Amidation | Benzyl cyanide / Iodobenzene | One-pot synthesis of N,N-dimethyl benzamides sioc-journal.cn |
| RuCl₃ | Intramolecular Oxidative Coupling | N-arylthioureas | Synthesis of 2-aminobenzothiazoles nih.gov |
Reagent Selection and Reaction Condition Optimization for this compound Synthesis
The successful synthesis of this compound hinges on careful reagent selection and the optimization of reaction conditions to maximize yield and purity while minimizing byproducts. numberanalytics.com Key variables include the choice of brominating agent, solvent, temperature, and catalyst. numberanalytics.comnumberanalytics.com
Reagent Selection: The choice of brominating agent is critical. For the benzylic bromination of a precursor like 2-methylbenzamide, N-bromosuccinimide (NBS) is a commonly used reagent. smolecule.com It is favored for its ability to provide a low, steady concentration of bromine, which promotes selective radical substitution at the benzylic position over electrophilic aromatic substitution. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light. smolecule.com Alternatively, reagents like triphenylphosphine (B44618) and carbon tetrabromide (CBr₄) can be used to convert a primary alcohol, such as in 2-(hydroxymethyl)benzamide, into the corresponding bromide. google.com The selection of reagents should prioritize selectivity for the desired product and compatibility with other functional groups in the molecule. solubilityofthings.com
Reaction Condition Optimization: Optimizing reaction conditions is essential for achieving high efficiency. numberanalytics.com
Temperature: Temperature control is crucial. Benzylic bromination reactions are often initiated at elevated temperatures or with irradiation, but excessive heat can lead to catalyst degradation or undesired side reactions. numberanalytics.com Conversely, some acid-catalyzed preparations require low temperatures to control the reaction's exothermicity and selectivity.
Solvent: The choice of solvent can influence reaction rates and selectivity. numberanalytics.com For radical brominations with NBS, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditional choices. For other transformations, polar aprotic solvents like DMF or acetonitrile (B52724) may be required. sioc-journal.cnorganic-chemistry.org
Concentration: The concentration of reagents must be carefully controlled. High concentrations might increase the reaction rate but could also lead to the formation of dibrominated or other over-reacted byproducts. numberanalytics.com
| Parameter | Objective | Typical Conditions/Reagents | Rationale |
| Brominating Agent | Selective benzylic bromination | N-Bromosuccinimide (NBS) with AIBN/light | Provides a low concentration of Br₂ for radical chain reaction, minimizing aromatic bromination. smolecule.com |
| Brominating Agent | Conversion of alcohol | PPh₃ / CBr₄ | The Appel reaction is a mild method for converting alcohols to alkyl bromides. google.com |
| Catalyst | Acid-catalyzed bromination | H₂SO₄ or HCl | Activates the substrate for bromination. |
| Solvent | Radical bromination | CCl₄, Cyclohexane | Non-polar solvents that do not interfere with the radical mechanism. smolecule.com |
| Temperature | Control of selectivity | 0°C to reflux | Varies depending on the specific reaction; lower temperatures often improve selectivity while higher temperatures are needed for initiation. numberanalytics.com |
Stereoselective and Regioselective Synthetic Approaches for Bromomethylated Benzamides
Controlling the regioselectivity and stereoselectivity is paramount when synthesizing complex molecules derived from benzamide scaffolds. numberanalytics.com Regioselectivity dictates the position of functionalization, while stereoselectivity controls the three-dimensional arrangement of atoms.
Regioselective Synthesis: Regioselectivity is crucial for ensuring that the bromomethyl group is introduced at the correct position (ortho, in this case) on the benzamide ring. In metal-catalyzed C-H activation/functionalization, the amide itself, or a group attached to it, can act as a directing group, guiding the catalyst to a specific C-H bond. rsc.org For example, the nickel-catalyzed glycosylation of 8-aminoquinoline benzamides demonstrates excellent regiocontrol, leading exclusively to ortho-functionalization. rsc.org Similarly, base-mediated O-alkylation of 2-aminophenols with 2-bromoalkanoates followed by intramolecular amidation provides a regioselective route to 1,4-benzoxazines, highlighting how reaction pathways can be controlled to yield a specific constitutional isomer. organic-chemistry.org
Stereoselective Synthesis: While this compound itself is not chiral, its derivatives can be. Stereoselective synthesis is essential for preparing enantiomerically pure compounds. numberanalytics.com This can be achieved by using chiral catalysts or by starting from chiral precursors. An important example is the synthesis and derivatization of atropisomeric benzamides, which are chiral due to restricted rotation around a single bond. nih.gov The enantioselective synthesis of such tribrominated benzamides, followed by highly regioselective and enantioretentive Pd-catalyzed cross-coupling reactions, allows for the creation of a library of complex, homochiral molecules. nih.gov The benzamide scaffold in these molecules provides the structural basis for axial chirality, and subsequent reactions of the bromo-substituents allow for the introduction of further complexity without loss of stereochemical integrity. nih.gov
Reactivity and Mechanistic Investigations of 2 Bromomethyl Benzamide
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The primary site of reactivity on 2-(bromomethyl)benzamide is the benzylic carbon of the bromomethyl group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. Consequently, it is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, facilitated by the formation of a resonance-stabilized transition state. khanacademy.org The bromide ion is an excellent leaving group, further promoting these substitution reactions. This reactivity is fundamental to its application as a building block in organic synthesis. smolecule.comchemicalbook.com
The reaction of this compound with nitrogen-containing nucleophiles is a well-established and synthetically valuable transformation, most notably for the construction of nitrogen-containing heterocycles. Primary and secondary amines, as well as other nitrogen nucleophiles, readily displace the bromide to form a new carbon-nitrogen bond.
A significant application of this reaction is the synthesis of isoindolinones. organic-chemistry.orgrsc.org In these reactions, a primary amine attacks the electrophilic benzylic carbon. The resulting secondary amine intermediate can then undergo an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon of the amide group, leading to the formation of the five-membered isoindolinone ring system. d-nb.info This intramolecular trapping strategy makes this compound a key precursor for this class of compounds. The reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution. d-nb.info Similarly, this scaffold is used in the synthesis of other fused heterocyclic systems, like indolines, through processes such as intramolecular aza-Michael additions. acs.org
Table 1: Examples of Reactions with Nitrogen Nucleophiles This table is generated based on representative reaction types described in the literature.
| Nitrogen Nucleophile | Reagent/Conditions | Major Product Type | Significance |
|---|---|---|---|
| Primary Amine (e.g., R-NH₂) | Base (e.g., K₂CO₃) | N-Substituted Isoindolinone | Key step in heterocyclic synthesis. d-nb.info |
| (R)-1-(naphthalen-1-yl)ethanamine | Potassium Carbonate | N-Substituted 2-(aminomethyl)benzamide | Demonstrates SN2 displacement at the benzylic carbon. d-nb.info |
| Tosylamide | Base (e.g., NaH) | N-Tosyl-substituted product | Used for creating versatile intermediates for further functionalization. nih.gov |
The electrophilic bromomethyl group of this compound also reacts efficiently with oxygen and sulfur-containing nucleophiles. smolecule.com Oxygen nucleophiles, such as alcohols and alkoxides, can displace the bromide to form the corresponding ethers. Reactions with carboxylates yield ester derivatives. These reactions typically proceed under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity. researchgate.net
Sulfur nucleophiles are generally more potent than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. msu.edulibretexts.org Thiols and thiolate anions are excellent nucleophiles and react readily with this compound to form thioethers (sulfides) via an SN2 mechanism. libretexts.orglibretexts.org The reaction with thiourea (B124793), followed by hydrolysis, can be used as a method to introduce a thiol group. libretexts.org The high nucleophilicity of sulfur means these reactions are often rapid and high-yielding. libretexts.org Mechanistic studies on related systems have shown that reactions with complex sulfur nucleophiles can sometimes proceed through multi-step pathways involving intermediates, highlighting the rich chemistry of these transformations. nih.gov
Table 2: Examples of Reactions with Oxygen and Sulfur Nucleophiles This table is generated based on representative reaction types described in the literature.
| Nucleophile Type | Example Nucleophile | Major Product Type | Reaction Mechanism |
|---|---|---|---|
| Oxygen Nucleophile | Alkoxide (R-O⁻) | Ether | SN2 |
| Oxygen Nucleophile | Carboxylate (R-COO⁻) | Ester | SN2 |
| Sulfur Nucleophile | Thiolate (R-S⁻) | Thioether (Sulfide) | SN2 libretexts.orglibretexts.org |
Reactivity with Nitrogen-Containing Nucleophiles
Electrophilic Aromatic Substitution Patterns in Benzamide (B126) Derivatives
The benzamide portion of this compound can undergo electrophilic aromatic substitution, allowing for further functionalization of the benzene (B151609) ring. smolecule.com The outcome of such a reaction is governed by the directing effects of the two substituents already present: the amide group (-CONH₂) and the bromomethyl group (-CH₂Br).
The amide group is a deactivating group due to the electron-withdrawing inductive effect of the carbonyl oxygen. However, it is an ortho, para-director because the lone pair of electrons on the nitrogen atom can be delocalized into the ring through resonance, which stabilizes the positive charge in the arenium ion intermediate when the electrophile attacks at the ortho and para positions.
The bromomethyl group is weakly deactivating due to the inductive effect of the bromine atom. Like other alkyl groups, it acts as an ortho, para-director.
In this compound, the two groups are ortho to each other. Their directing effects are cooperative. Both groups direct incoming electrophiles to positions 4 and 6 (relative to the amide group at position 1). Position 4 is para to the amide and meta to the bromomethyl group. Position 6 is ortho to the amide and para to the bromomethyl group. Given the steric hindrance from the adjacent bromomethyl group, substitution at position 4 (para to the amide) is generally favored.
Radical Reactions and Their Role in this compound Chemistry
Radical reactions are primarily relevant to the synthesis of this compound itself, specifically through the bromination of the benzylic methyl group of a precursor.
This compound is commonly synthesized from 2-methylbenzamide (B88809) via a free radical bromination reaction. d-nb.infosmolecule.com The most common and effective reagent for this benzylic bromination is N-bromosuccinimide (NBS), typically used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or upon initiation by heat or UV light. khanacademy.orgsmolecule.com
The mechanism proceeds through a classic radical chain reaction:
Initiation: The initiator (e.g., peroxide) decomposes upon heating to form initial radicals. These radicals then react with NBS or trace HBr to generate a bromine radical (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbenzamide. This step is highly selective for the benzylic position because it forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in equilibrium with NBS) to form the this compound product and a new bromine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
The key intermediate in the free radical bromination of 2-methylbenzamide is the 2-(aminocarbonyl)benzyl radical. The stability of this intermediate is the reason for the high selectivity of the reaction for the benzylic position. khanacademy.org This stability arises from the delocalization of the unpaired electron across the π-system of the adjacent benzene ring. The radical can be represented by several resonance structures, with the unpaired electron density distributed over the benzylic carbon and the ortho and para carbons of the aromatic ring. This delocalization significantly lowers the energy of the radical intermediate, making the C-H bond at the benzylic position weaker and more susceptible to homolytic cleavage than other C-H bonds in the molecule. Radical intermediates are also proposed in other transformations, such as radical cyclization reactions to form polycyclic structures. mdpi.com
Free Radical Bromination Mechanisms
Cyclization Reactions and Heterocycle Formation from this compound Precursors
The proximate positioning of a nucleophilic amide and an electrophilic benzylic bromide in this compound makes it an ideal precursor for intramolecular cyclization reactions to form heterocyclic structures. The most direct cyclization involves the intramolecular N-alkylation where the amide nitrogen atom acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion. This process leads to the formation of 3-isoindolinone, a five-membered lactam.
This transformation is a key step in the synthesis of more complex molecules, including bioactive compounds. For instance, in the synthesis of the drug Lenalidomide, a related precursor, methyl 2-(bromomethyl)-3-nitrobenzoate, is condensed with 3-aminopiperidine-2,6-dione (B110489) hydrochloride salt in DMF to form the nitro analog of the final product. preprints.org This condensation reaction relies on the same fundamental reactivity: the nucleophilic attack of an amine on the benzylic bromide to form a C-N bond and construct the isoindolinone core. preprints.org
The versatility of this cyclization strategy is further demonstrated in the synthesis of various N-substituted isoindolinones. organic-chemistry.org While many modern methods focus on C-H activation or reductive amidation, the classical approach using ortho-halomethyl precursors remains fundamental. organic-chemistry.orgrsc.org
Furthermore, related precursors like N-allyl carboxamides can undergo halocyclization reactions to form different types of heterocycles. beilstein-journals.orgbiointerfaceresearch.com For example, treatment of N-allyl carboxamides with an oxidant and a bromide source can lead to the formation of 5-bromomethyl-2-oxazolines. beilstein-journals.org These reactions proceed through the formation of a bromonium ion from the alkene, followed by intramolecular nucleophilic attack from the amide oxygen. beilstein-journals.org Although the starting material is different, this illustrates the general principle of using a tethered nucleophile (the amide) to cyclize onto an activated electrophile generated from a nearby functional group.
Mechanistic Elucidation of Domino and Cascade Reactions with 2-(Bromomethyl)acrylate Units
While not this compound, the related compound 2-(bromomethyl)acrylate serves as a powerful building block in complex domino and cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single operation. A notable example is the phosphine-catalyzed domino hexamerization of 2-(bromomethyl)acrylates. acs.orgnih.gov This reaction involves the assembly of six acrylate (B77674) units to produce a polyalkenyl product containing two cyclohexenyl rings, forming seven new carbon-carbon bonds and four stereocenters in a highly regio- and stereoselective manner. acs.orgresearchgate.net
The proposed mechanism, supported by experimental and computational studies, is initiated by the conjugate addition of a phosphine, such as triphenylphosphine (B44618) (PPh₃), to the 2-(bromomethyl)acrylate. acs.org This is followed by the elimination of bromide to generate a phosphonium (B103445) ylide. This ylide then engages in a second conjugate addition/elimination sequence with another acrylate molecule to form a conjugated triene intermediate. acs.org The key insight is that this triene then undergoes a dimerization involving two consecutive Diels-Alder cycloadditions, where two units of the triene act as dienes and a third unit acts as a double dienophile, to construct the final bicyclic structure. acs.org
The scope of this reaction has been explored with various ester groups on the acrylate. The yield of the hexamerization is dependent on the steric hindrance of the ester, with less bulky esters generally providing better yields. acs.org
| Substrate | Ester Group (R) | Product | Yield (%) |
|---|---|---|---|
| 1a | Methyl | 2 | 76 |
| 1e | Ethyl | 3 | 75 |
| 1f | Benzyl (B1604629) | 4 | 68 |
| 1g | n-Butyl | 5 | 65 |
| 1h | tert-Butyl | 6 | 35 |
Another example of domino reactions involves the zinc-mediated synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones from isatins and 2-(bromomethyl)acrylates. This one-pot protocol proceeds via a Barbier-type reaction followed by cyclization.
Selectivity Control in Reactions Involving this compound
Controlling the selectivity of chemical reactions involving this compound and its precursors is crucial for achieving desired chemical transformations and minimizing side products. Selectivity can be managed at various stages, from the synthesis of the starting material to its subsequent reactions.
Regioselectivity in Synthesis: The synthesis of this compound itself originates from the benzylic bromination of 2-methylbenzamide. A significant challenge in this step is achieving selectivity for benzylic bromination over bromination of the aromatic ring. The choice of reaction conditions is paramount. For example, in the bromination of related quinazolinone systems, photo-initiated reactions using N-bromosuccinimide (NBS) in dichloromethane (B109758) were found to be more selective for the desired benzylic bromide compared to thermally initiated reactions with AIBN, which led to more side products. gla.ac.uk The use of certain catalysts can also prevent competing bromination on the aromatic ring. scientificupdate.com This highlights how initiation methods (photochemical vs. thermal) can dictate the reaction pathway between radical and ionic mechanisms, thereby controlling regioselectivity. gla.ac.uk
Chemoselectivity in Reactions: The two reactive sites in this compound—the amide and the bromomethyl group—can react with different reagents. Controlling which group reacts (chemoselectivity) is essential. For instance, in reactions with bifunctional nucleophiles, reaction conditions can be tuned to favor attack at one site over another. In related palladium-catalyzed carbonylation reactions, factors like the choice of ligand, temperature, and pressure can selectively favor the formation of amides over esters. rsc.org
Solvent-Controlled Selectivity: The choice of solvent can have a profound impact on reaction outcomes, including selectivity. Solvents can influence the solubility of reagents, the stability of intermediates, and the activation energy of competing reaction pathways. rsc.orgacs.org In some photocatalytic divergent cyclizations, switching the solvent can completely change the product from a cyclopentenone to a dihydropyranol by altering the fate of a key radical intermediate. nih.govrsc.org In other cases, polar aprotic solvents like DMF can control the regiochemical outcome of reactions involving ambident nucleophiles by selectively solvating the cation, thereby directing the reaction through a specific pathway. mdpi.com For this compound, the choice of solvent could similarly influence the competition between intramolecular cyclization and intermolecular reactions with an external nucleophile.
Applications of 2 Bromomethyl Benzamide in Sophisticated Organic Synthesis
2-(Bromomethyl)benzamide as a Versatile Synthetic Building Block
This compound serves as a key intermediate in the synthesis of a wide array of organic compounds. lookchem.com Its utility stems from the presence of a bromomethyl substituent on the benzene (B151609) ring, which readily participates in nucleophilic substitution reactions. lookchem.com This reactivity allows for the introduction of diverse functionalities, making it an important precursor in the preparation of pharmaceuticals and other complex organic molecules. lookchem.com The amide functionality also plays a crucial role, influencing the compound's reactivity and providing a site for further chemical modifications. cbijournal.com
The versatility of this compound is evident in its application as a building block for creating more complex structures. lookchem.comrsc.org For instance, it can be used in the synthesis of various derivatives by reacting it with different nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. wisc.edusmolecule.com These reactions are fundamental in medicinal chemistry and drug discovery, where the targeted modification of molecular structures is essential for developing new therapeutic agents. lookchem.comnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrNO |
| Molecular Weight | 214.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 76-78°C |
| Solubility | Insoluble in water, soluble in organic solvents |
Data sourced from multiple references. lookchem.com
Construction of Complex Molecular Architectures Using this compound Scaffolds
The structural framework of this compound provides a robust scaffold for the assembly of complex molecular architectures. Its ability to undergo various chemical transformations allows for the systematic construction of larger and more intricate molecules. ru.nl This is particularly relevant in the synthesis of polycyclic compounds and other sophisticated structures that are of interest in materials science and medicinal chemistry.
One notable application is in the synthesis of fused heterocyclic systems. For example, through palladium-catalyzed intramolecular reactions, derivatives of this compound can be used to construct complex polycyclic heterocycles. acs.org These reactions often involve a cascade of events, including C-H activation and the formation of multiple rings in a single operation, demonstrating the efficiency of using this building block. acs.org The strategic placement of the bromomethyl and amide groups on the benzene ring facilitates these complex cyclization reactions.
Role of this compound in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a key player in their synthesis. ijsrtjournal.com Its reactive nature allows for the construction of various heterocyclic rings, which are prevalent in many biologically active molecules.
Benzimidazole (B57391) Derivatives
This compound is a precursor for the synthesis of 2-(bromomethyl)-1H-benzimidazole, a versatile intermediate in its own right. lookchem.commdpi.com This benzimidazole derivative is prepared from o-phenylenediamine (B120857) and is used to create a variety of biologically active compounds. semanticscholar.org The bromomethyl group in this derivative is highly reactive and can be displaced by various nucleophiles to afford a wide range of substituted benzimidazoles. semanticscholar.orgresearchgate.net These compounds have shown potential as antimicrobial and antifungal agents. semanticscholar.org
Triazole Derivatives
The synthesis of triazole derivatives can also be achieved using this compound. nih.gov Triazoles are an important class of heterocyclic compounds with diverse pharmacological activities. nih.gov The "click reaction," a type of Huisgen 1,3-dipolar cycloaddition, is a common method for synthesizing triazoles. nih.gov In this context, this compound can be converted to an azide (B81097) derivative, which then reacts with an alkyne to form the triazole ring. This approach has been used to synthesize novel benzamide (B126) derivatives containing a triazole moiety. ias.ac.in
Other Heterocyclic Systems
Beyond benzimidazoles and triazoles, this compound is utilized in the synthesis of other heterocyclic systems. For example, it can be a starting material for creating aziridines, which are three-membered heterocyclic rings. researchgate.net These strained rings are valuable synthetic intermediates that can be opened by nucleophiles to generate a variety of functionalized acyclic compounds. researchgate.net Additionally, derivatives of this compound have been used in the synthesis of thiophene-containing compounds through Suzuki cross-coupling reactions. d-nb.info
Functionalization Strategies Employing the Bromomethyl Group of Benzamide
The bromomethyl group is the primary site of reactivity in this compound, and numerous strategies have been developed to exploit this for molecular functionalization. wisc.eduresearchgate.net The carbon-bromine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in nucleophilic substitution reactions. wisc.edu This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides. smolecule.com
One common strategy involves the direct displacement of the bromide ion by a nucleophile. This straightforward approach is widely used to append various molecular fragments to the benzamide core. semanticscholar.orgresearchgate.net Another strategy involves the use of metal catalysts, such as palladium, to facilitate cross-coupling reactions. acs.orgd-nb.info These reactions, like the Suzuki and Heck reactions, allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular skeletons. acs.orgd-nb.info Furthermore, the bromomethyl group can be transformed into other functional groups through oxidation or reduction, further expanding the synthetic utility of this compound.
Table 2: Key Reactions Involving the Bromomethyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted benzamides |
| Suzuki Cross-Coupling | Aryl boronic acids, Pd catalyst | Aryl-substituted benzamides |
| Heck Reaction | Alkenes, Pd catalyst | Alkenyl-substituted benzamides |
| Azide Formation | Sodium azide | Azidomethylbenzamide |
Data compiled from various sources. smolecule.comacs.orgsemanticscholar.orgias.ac.ind-nb.info
Precursor Role of 2 Bromomethyl Benzamide in the Synthesis of Biologically Relevant Compounds
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The strategic importance of 2-(bromomethyl)benzamide in medicinal chemistry is underscored by its frequent use as a starting material or key intermediate in the synthesis of a diverse range of pharmaceutical agents. The reactive bromomethyl moiety readily participates in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of complex molecular scaffolds.
Design and Synthesis of Potential Enzyme Inhibitors
The development of enzyme inhibitors is a cornerstone of modern drug discovery, and this compound has proven to be a valuable tool in this endeavor. Its derivatives have been explored as inhibitors for several classes of enzymes, including poly(ADP-ribose) polymerase (PARP) and various kinases.
In the synthesis of PARP inhibitors, such as Olaparib, a key intermediate can be derived from precursors related to this compound. researchgate.netresearchgate.netrsc.org The synthesis often involves the coupling of a phthalazinone moiety with a substituted benzoyl derivative, where the bromomethyl group facilitates the crucial bond formation. researchgate.net For instance, the synthesis of a key intermediate for Olaparib, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, utilizes a starting material that can be prepared from precursors like ethyl 5-(bromomethyl)-2-fluorobenzoate. researchgate.net
Similarly, in the realm of kinase inhibitors, derivatives of this compound have been investigated. For example, 3-Bromo-2-(bromomethyl)-6-methylpyridine has been used as an intermediate in the synthesis of compounds with potential kinase inhibitory activity. The synthesis of various amide derivatives based on the pyridylpyrimidinylaminophenyl scaffold, a key pharmacophore in kinase inhibitors like imatinib, has also been explored, sometimes involving intermediates that could be conceptually linked to this compound derivatives. researchgate.net
Table 1: this compound Derivatives in Enzyme Inhibitor Synthesis
| Derivative/Related Compound | Target Enzyme | Therapeutic Area | Reference |
| Olaparib Intermediate | PARP | Ovarian Cancer | researchgate.netresearchgate.netrsc.org |
| 3-Bromo-2-(bromomethyl)-6-methylpyridine Derivative | Kinases | Cancer, Inflammatory Diseases | |
| Pyridylpyrimidinylaminophenyl Amide Derivative | c-Src Kinase | Cancer | researchgate.net |
Development of Receptor Antagonists and Agonists
The synthesis of compounds that can modulate the activity of cellular receptors is another significant area where this compound and its analogues are employed. These compounds are crucial for treating a variety of diseases, including hypertension and neurological disorders.
A prominent example is the synthesis of the angiotensin II receptor antagonist Telmisartan. google.comresearchgate.netvcu.edu Several synthetic routes for Telmisartan involve the alkylation of a benzimidazole (B57391) derivative with a biphenyl (B1667301) methyl bromide compound, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester or 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. google.com These precursors share the essential reactive bromomethylphenyl moiety with this compound.
Furthermore, in the development of dopamine (B1211576) D2 receptor antagonists, which are important in the treatment of psychosis, 2-(bromomethyl)benzonitrile, a closely related compound, is used to alkylate piperazine (B1678402) derivatives, forming key intermediates in the synthesis of potential ligands. uni-duesseldorf.de Research has also been conducted on the synthesis of various amino-substituted benzamide (B126) compounds as dopamine D2 receptor antagonists, highlighting the importance of the benzamide scaffold in this class of drugs.
Table 2: this compound and Analogues in Receptor Ligand Synthesis
| Target Compound/Intermediate | Receptor Target | Therapeutic Application | Reference |
| Telmisartan | Angiotensin II Receptor | Hypertension | google.comresearchgate.netvcu.edu |
| Dopamine D2 Receptor Ligand Intermediate | Dopamine D2 Receptor | Psychosis | uni-duesseldorf.de |
| Amino-substituted Benzamides | Dopamine D2 Receptor | Psychosis |
Synthesis of Antitubercular Agents
The global health threat of tuberculosis has spurred the search for new and effective treatments, and derivatives of this compound have emerged as promising candidates. The benzamide moiety is present in several antitubercular agents, and the ability to functionalize this scaffold is key to developing new drugs.
Research has shown that 2-arylquinazoline benzamide derivatives exhibit potent and specific activity against Mycobacterium tuberculosis. researchgate.net The synthesis of these compounds often involves the coupling of a quinazoline (B50416) core with a substituted benzamide, a reaction that can be facilitated by precursors like this compound. Additionally, studies on 6-fluorophenylbenzohydrazides, which are structurally related to benzamides, have demonstrated their ability to inhibit tryptophan biosynthesis in M. tuberculosis, highlighting a potential mechanism of action for this class of compounds. nih.gov Imidazoquinoline derivatives, which can be synthesized from precursors related to this compound, have also been investigated as inhibitors of the InhA enzyme, an essential enzyme for mycobacterial survival. mdpi.com
Table 3: this compound Derivatives in Antitubercular Agent Synthesis
| Compound Class | Target/Mechanism | Key Findings | Reference |
| 2-Arylquinazoline benzamides | Undisclosed | Potent and specific activity against M. tuberculosis H37Rv. | researchgate.net |
| 6-Fluorophenylbenzohydrazides | Tryptophan Biosynthesis | Good antimycobacterial activity and low cytotoxicity. | nih.gov |
| Imidazoquinoline derivatives | InhA Enzyme Inhibition | Modest inhibitory efficacy against the InhA enzyme. | mdpi.com |
Precursors to Antibacterial and Antifungal Compounds
Beyond tuberculosis, this compound is a valuable precursor for a broader range of antibacterial and antifungal agents. The benzimidazole scaffold, which can be readily synthesized using this compound derivatives, is a well-known pharmacophore in antimicrobial drug discovery. scispace.comajol.infoijbbb.orgcore.ac.uk
Studies have demonstrated that novel derivatives of 2-bromomethyl-benzimidazole exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. scispace.comajol.inforesearchgate.net For instance, the synthesis of various bromo-derivatives of 2-bromomethyl-benzimidazole has been reported, with compounds showing significant zones of inhibition against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. scispace.comajol.inforesearchgate.net
In the realm of antifungal agents, this compound can be used to synthesize triazole-containing compounds. Triazoles are a major class of antifungal drugs, and the incorporation of a benzamide moiety can lead to novel compounds with enhanced activity.
Application in Agrochemical Synthesis
The utility of this compound extends beyond pharmaceuticals into the field of agrochemicals, where it serves as a precursor for the synthesis of fungicides and herbicides. chemshuttle.com The benzamide chemical class is well-represented among commercial pesticides.
A notable example of a fungicide derived from a related benzamide precursor is Flutolanil. nih.gov Flutolanil, N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide, is a systemic fungicide used to control a range of pathogens. nih.gov While not directly synthesized from this compound, its structure highlights the importance of the benzamide scaffold in developing effective agrochemical agents. The synthesis of such compounds often involves the condensation of a substituted benzoic acid with an aniline (B41778) derivative, a process where this compound could serve as a modifiable starting point. Furthermore, 4-bromo-2-methyl-N-(propan-2-yl)benzamide, a related compound, is noted for its predominant use in the synthesis of agrochemicals. chemshuttle.com Lactam pesticidal compounds have also been synthesized using intermediates such as methyl 2-(bromomethyl)-4-(trifluoromethoxy)benzoate. googleapis.com
Modulation of Protein-Protein and Protein-Ligand Interactions through Synthesized Derivatives
In recent years, the modulation of protein-protein interactions (PPIs) and protein-ligand interactions has emerged as a promising strategy for therapeutic intervention in a variety of diseases, including cancer. Derivatives of this compound have been instrumental in the development of small molecules that can disrupt these critical interactions.
One significant area of research is the development of inhibitors for the Bromo and Extra-Terminal (BET) family of bromodomains. BET inhibitors, such as JQ1, have shown therapeutic potential in oncology. The synthesis of analogues of these inhibitors often involves the use of precursors that could be derived from this compound. researchgate.netresearchgate.net For example, the synthesis of 5- and 6-isoxazolylbenzimidazoles as selective BET bromodomain inhibitors involves the reaction of precursors that can be prepared from simple starting materials, conceptually linking back to the utility of functionalized benzamides. nih.gov
Another critical PPI target is the interaction between p53 and its negative regulator, MDM2. The disruption of this interaction can lead to the reactivation of the tumor suppressor functions of p53. Spirooxindoles have been identified as potent inhibitors of the p53-MDM2 interaction. frontiersin.org The synthesis of these complex molecules can involve intermediates that are structurally related to this compound. For instance, the design and synthesis of novel spirooxindoles combined with a benzimidazole scaffold have been reported as MDM2 inhibitors. mdpi.com Furthermore, imidazoline-based compounds, which can be synthesized using multistep procedures potentially involving benzamide-related intermediates, have also been shown to inhibit the p53-MDM2 interaction. nih.gov
Theoretical and Computational Investigations of 2 Bromomethyl Benzamide and Its Derivatives
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical reactivity. escholarship.org Computational analysis can map out electron density distributions, identify orbitals involved in chemical bonding, and predict sites susceptible to electrophilic or nucleophilic attack.
For 2-(Bromomethyl)benzamide, the electronic landscape is shaped by the interplay between the aromatic benzene (B151609) ring, the electron-withdrawing amide group (-CONH₂), and the reactive bromomethyl group (-CH₂Br). Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net
Reactivity descriptors derived from conceptual Density Functional Theory (DFT) can further refine these predictions. mdpi.com Fukui functions or Parr functions, for instance, can precisely identify the most electrophilic and nucleophilic sites within the molecule. mdpi.com For this compound, the benzylic carbon of the bromomethyl group is an anticipated electrophilic site, highly susceptible to nucleophilic substitution, while the oxygen and nitrogen atoms of the amide group, along with the π-system of the benzene ring, represent key nucleophilic regions.
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Predicted Value / Description | Significance |
| HOMO Energy | Moderate to Low | Indicates electron-donating capability. |
| LUMO Energy | Low | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Moderate | Correlates with chemical stability and reactivity. researchgate.net |
| Electron Density | High on Amide O/N, Low on Benzylic C | Predicts sites for electrophilic and nucleophilic attack. |
| Electrostatic Potential | Negative potential around the carbonyl oxygen; Positive potential around the benzylic carbon and amide hydrogens. | Maps regions of charge distribution, guiding interaction predictions. |
| Most Probable Reactive Site | Carbon atom of the bromomethyl group. | Expected to be the primary site for nucleophilic attack. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of this compound influences how it interacts with its environment, including solvents or biological macromolecules. Conformational analysis involves systematically rotating the molecule's single bonds to identify low-energy, stable conformations. mdpi.com Key torsional angles for this compound include the rotation around the C(ring)-C(amide) bond and the C(ring)-C(bromomethyl) bond. The presence of the ortho-substituents likely introduces steric hindrance that restricts planarity, influencing the molecule's preferred shape. mdpi.com
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. galaxyproject.org By simulating molecular motion under defined conditions (e.g., in a water box to mimic a biological environment), MD can reveal the stability of different conformations and the flexibility of the molecule. galaxyproject.orgcore.ac.uk For this compound, MD simulations could explore the rotational freedom of the bromomethyl and amide groups and assess the stability of intermolecular interactions, such as hydrogen bonds formed by the amide group. galaxyproject.org Such simulations are often performed using software packages like GROMACS with force fields like AMBER. galaxyproject.orgcore.ac.uk
Density Functional Theory (DFT) Studies for Structural and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the structural and electronic properties of molecules with high accuracy. researchgate.netrsc.org A DFT study on this compound would begin with geometry optimization to find the most stable three-dimensional structure. This process yields precise predictions of bond lengths, bond angles, and dihedral (torsion) angles. mdpi.com
Following optimization, a wide range of electronic properties can be calculated. These include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net Comparing theoretical vibrational frequencies (like IR spectra) from DFT calculations with experimental data can help validate the accuracy of the computational model. researchgate.net The inclusion of methods to account for weak interactions, such as van der Waals forces, can be important for accurately describing the properties of such organic materials. rsc.org
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Parameter | Predicted Value |
| Structural | C-Br bond length | ~1.95 Å |
| C=O bond length | ~1.24 Å | |
| C-N bond length | ~1.34 Å | |
| Dihedral Angle (Ring-Amide) | 20-30° | |
| Electronic | HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV | |
| HOMO-LUMO Gap | 5.6 eV | |
| Dipole Moment | ~3.5 Debye |
Molecular Docking and Binding Interaction Studies with Biological Targets
Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or DNA. openaccessjournals.com This method is central to rational drug design. auctoresonline.orgdergipark.org.tr The process involves placing the ligand in various orientations within the target's binding pocket and scoring them based on binding affinity, which is often expressed as a binding energy (kcal/mol). auctoresonline.org
Given that various benzamide (B126) derivatives exhibit a wide range of biological activities, including anticancer properties, this compound could be docked into the active sites of relevant enzymes or receptors. dergipark.org.trajchem-a.comresearchgate.net The docking results would reveal the most probable binding pose and identify key intermolecular interactions, such as:
Hydrogen Bonds: Between the amide group of the ligand and polar amino acid residues (e.g., Asp, Gln, Asn). auctoresonline.org
Hydrophobic Interactions: Between the benzene ring and nonpolar residues (e.g., Val, Leu, Ile). mdpi.com
Halogen Bonds: Potential interactions involving the bromine atom.
The stability of the docked pose can be further validated using Molecular Dynamics simulations. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result |
| Binding Energy | -8.5 kcal/mol |
| Inhibition Constant (Ki) | 350 nM (predicted) |
| Interacting Residues | Val21, Leu98, Asp155, Lys45, Phe153 |
| Key Interactions | Hydrogen bond from amide -NH₂ to Asp155; Hydrogen bond from carbonyl C=O to Lys45; Hydrophobic interaction of benzene ring with Val21 and Phe153. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. researchgate.net These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to create a predictive equation. nih.gov
For a series of derivatives of this compound (e.g., with different substituents on the ring or amide), a QSAR model could be developed to predict their potency against a specific biological target. nih.gov
Molecular Descriptors: These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).
Model Development: A training set of compounds with known activities is used to generate the mathematical model.
Model Validation: The model's predictive power is tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds. nih.gov
A successful QSAR model can be a valuable tool for screening virtual libraries of compounds and prioritizing which new derivatives to synthesize and test, accelerating the discovery process. researchgate.netnih.gov
Advanced Spectroscopic Characterization Techniques for 2 Bromomethyl Benzamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental and powerful technique for the detailed structural elucidation of 2-(Bromomethyl)benzamide. It provides precise information regarding the spatial arrangement of atoms by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for identifying the various hydrogen environments within the this compound molecule. The chemical shift (δ), signal splitting (multiplicity), and integration of the peaks in a ¹H NMR spectrum allow for a detailed mapping of the protons.
In a typical ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) are found in a distinct region. Due to the electron-withdrawing effect of the adjacent bromine atom, these benzylic protons are deshielded and appear as a characteristic singlet at approximately 4.93 ppm. The two protons of the primary amide group (-CONH₂) often present as two separate broad singlets, for instance at 7.82 ppm and 8.13 ppm, which indicates restricted rotation around the carbon-nitrogen bond, making the two protons chemically non-equivalent. The protons attached to the aromatic ring resonate in the downfield region, typically between 7.41 and 7.71 ppm. The exact positions and splitting patterns of these aromatic signals are dictated by their substitution pattern and coupling interactions with neighboring protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| -CH₂Br | ~4.93 | Singlet |
| Aromatic-H | ~7.41-7.71 | Multiplet |
| -CONH₂ | ~7.82 and ~8.13 | Broad Singlets |
Note: Data typically recorded in CDCl₃. Chemical shifts are characteristic and may vary slightly with solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopy
Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule.
The ¹³C NMR spectrum of this compound displays a signal for each unique carbon atom. The carbon of the bromomethyl group (-CH₂Br) typically resonates at around 31.8 ppm. The carbonyl carbon (-C=O) of the amide functional group is significantly deshielded and appears much further downfield, at a chemical shift of approximately 169.5 ppm. The carbon atoms of the aromatic ring are observed in the 128.6 to 138.1 ppm range. Within this range, the quaternary carbons (those attached to the substituents) can be distinguished from the carbons bonded to hydrogen. For instance, the carbon atom bonded to the amide group (C1) and the one bonded to the bromomethyl group (C2) have distinct shifts around 135.1 and 138.1 ppm, respectively.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| -CH₂Br | ~31.8 |
| Aromatic C-H | ~128.6-132.3 |
| Aromatic C (quaternary) | ~135.1 and ~138.1 |
| -C=O | ~169.5 |
Note: Data typically recorded in CDCl₃. Chemical shifts are characteristic and may vary slightly with solvent and concentration.
Two-Dimensional (2D) NMR Techniques
For more complex derivatives or to unambiguously confirm structural assignments, two-dimensional (2D) NMR techniques are invaluable. Methods like COSY (Correlation Spectroscopy) reveal proton-proton coupling relationships, which is useful for tracing the connectivity of protons within the aromatic ring system. Heteronuclear Single Quantum Coherence (HSQC) experiments establish correlations between protons and the carbon atoms to which they are directly attached. This provides a definitive link between the ¹H and ¹³C NMR spectra, solidifying the assignment of each signal.
Dynamic NMR Studies for Conformational Equilibria
Dynamic NMR (DNMR) is a specialized application used to study time-dependent phenomena, such as conformational changes in molecules. In this compound, a key dynamic process is the rotation around the C-N bond of the amide group. At room temperature, this rotation is often slow on the NMR timescale, resulting in distinct signals for the two amide protons. By acquiring NMR spectra at different temperatures, one can observe the broadening and eventual coalescence of these two signals into a single peak as the rotational barrier is overcome. Analyzing these changes allows for the calculation of the activation energy for this conformational equilibrium, providing insight into the molecule's flexibility and the nature of the amide bond.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is characterized by several key absorption bands. The primary amide group (-NH₂) exhibits two distinct N-H stretching vibrations in the region of 3182-3365 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. A very strong and sharp absorption peak, known as the Amide I band, appears at approximately 1662 cm⁻¹ and is attributed to the C=O carbonyl stretch. The N-H bending vibration, or the Amide II band, is observed near 1622 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring are typically found just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring produce signals in the 1400-1600 cm⁻¹ range. The C-Br stretch of the bromomethyl group gives a signal in the lower frequency (fingerprint) region of the spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-NH₂) | N-H Stretch | ~3182-3365 |
| Carbonyl (-C=O) | C=O Stretch (Amide I) | ~1662 |
| Amide (-NH₂) | N-H Bend (Amide II) | ~1622 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C=C Stretch | ~1400-1600 |
Note: Frequencies are characteristic and can be influenced by the sampling method (e.g., KBr pellet, thin film).
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns upon ionization, which provides corroborating structural evidence.
The mass spectrum of this compound will prominently feature the molecular ion peak ([M]⁺). A key feature is the presence of a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). For the molecular formula C₈H₈BrNO, the mass spectrum would show these peaks at m/z values of approximately 213 and 215.
Common fragmentation pathways observed in the mass spectrum help to confirm the molecular structure. A frequent fragmentation is the loss of a bromine radical (Br•), which would generate a fragment ion with an m/z of 134. Another typical fragmentation involves the cleavage of the bond between the ring and the bromomethyl group. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments with high precision, which allows for the determination of the elemental formula, thus confirming the identity of this compound beyond doubt.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For benzamide (B126) derivatives, this technique provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively dictate the crystal packing and macroscopic properties of the material.
For instance, the analysis of N-substituted benzamides reveals common structural motifs. In the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the molecule exhibits distinct bond characteristics, with the C=O and C=S bonds showing typical double bond lengths of 1.2324(12) Å and 1.6684(10) Å, respectively. tubitak.gov.tr The various C-N bonds within this structure display partial double bond character, indicating electron delocalization across the amide and thioamide moieties. tubitak.gov.tr
The study of N-(4,4′-Dibromo-[1,1′-biphenyl]-2-yl)benzamide provides further understanding of the conformational flexibility of benzamide derivatives. iucr.org In this compound, the dihedral angle between the two rings of the biphenyl (B1667301) group is 53.59 (14)°. iucr.org The benzamide group itself is not coplanar with the biphenyl system, with the ring of the benzamide group being inclined to the phenyl rings of the biphenyl group by 23.87 (15)° and 75.89 (15)°. iucr.org The amide unit is essentially planar, and the C=O and C-N bond lengths are indicative of electron delocalization. iucr.org
These examples collectively suggest that the solid-state structure of this compound and its derivatives would be significantly influenced by hydrogen bonding involving the amide group and potentially halogen bonding involving the bromine atom. The conformation of the molecule, particularly the orientation of the bromomethyl group relative to the benzamide moiety, would be a key feature revealed by X-ray crystallography.
Table 1: Crystallographic Data for Selected Benzamide Derivatives
| Compound | Crystal System | Space Group | Key Features | Reference |
| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | Monoclinic | P2₁/n | Intramolecular N-H···O hydrogen bond. | tubitak.gov.tr |
| N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1) | Monoclinic | P2₁/c | Co-crystal with intermolecular N—H⋯O and N—H⋯N hydrogen bonds; π–π stacking. | researchgate.net |
| N-(4,4′-Dibromo-[1,1′-biphenyl]-2-yl)benzamide | Monoclinic | P2₁/c | Twisted biphenyl group; non-coplanar benzamide group; no significant intermolecular interactions noted beyond van der Waals forces. | iucr.org |
| N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide | Monoclinic | P2₁/n | Intermolecular H-bonds leading to centrosymmetric dimers; intramolecular C-H···N hydrogen bond and π-π interactions. | scirp.orgscirp.org |
Other Spectroscopic Methods in Detailed Chemical Analysis
Beyond X-ray crystallography, a range of other spectroscopic techniques are indispensable for the comprehensive characterization of this compound and its derivatives in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure of these compounds in solution.
¹H NMR: The proton NMR spectrum of a this compound derivative would be expected to show characteristic signals for the aromatic protons, the CH₂ protons of the bromomethyl group, and the NH₂ protons of the primary amide. The chemical shift and multiplicity of the aromatic protons would provide information about the substitution pattern on the benzene ring. The CH₂ protons would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The NH₂ protons may appear as a broad singlet, and their chemical shift can be solvent-dependent. For example, in N-substituted derivatives like N-methoxy-4-propylthiomethyl-benzamide, distinct signals for the aromatic protons, the N-methoxy protons, and the protons of the propylthiomethyl group are observed. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the carbon of the bromomethyl group. The carbonyl carbon signal typically appears in the range of 165-175 ppm. The carbon of the CH₂Br group would be significantly shifted due to the electronegative bromine atom.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by:
N-H stretching vibrations of the primary amide, typically appearing as two bands in the region of 3400-3100 cm⁻¹.
The C=O stretching vibration of the amide (Amide I band), which is a strong absorption usually found in the range of 1680-1630 cm⁻¹.
N-H bending vibration (Amide II band), located around 1640-1550 cm⁻¹.
C-Br stretching vibration, which would be expected in the lower frequency region of the spectrum. In related benzamide derivatives, these characteristic peaks are routinely used for structural confirmation. usm.my
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity. The fragmentation pattern can also provide valuable structural information. For instance, the mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been discussed in detail, showing characteristic fragments that help in elucidating the structure. tubitak.gov.tr
Table 2: Key Spectroscopic Data for Benzamide Derivatives
| Spectroscopic Technique | Expected Features for this compound | Observations in Related Derivatives | Reference |
| ¹H NMR | Aromatic protons, singlet for CH₂Br, broad singlet for NH₂ | Distinct signals for aromatic and substituent protons. | rsc.org |
| ¹³C NMR | Carbonyl carbon (~165-175 ppm), aromatic carbons, CH₂Br carbon | Signals for C=O and C=S observed at ~168 ppm and ~181 ppm respectively in a thioamide derivative. | tubitak.gov.tr |
| IR Spectroscopy | N-H stretches, C=O stretch (Amide I), N-H bend (Amide II), C-Br stretch | N-H, C=O, C-N, and C=S vibrations identified in a thiourea (B124793) derivative. | usm.my |
| Mass Spectrometry | Molecular ion peak doublet (M⁺, M⁺+2) due to bromine isotopes | Molecular ion peak observed, and fragmentation pattern analyzed for structural elucidation. | tubitak.gov.tr |
The combined application of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization and detailed chemical analysis of this compound and its diverse derivatives.
Conclusion and Future Research Directions
Summary of Current Research Trends
Current research involving 2-(Bromomethyl)benzamide is largely centered on its application in synthesis and analytical chemistry. The compound's primary role is that of a reactive intermediate used in the preparation of more complex organic molecules. lookchem.com Its value stems from the presence of a bromomethyl group, which is susceptible to nucleophilic substitution, allowing for the facile introduction of the 2-(aminocarbonyl)benzyl moiety into a variety of molecular frameworks. lookchem.com
A significant and specific application driving current interest is its identification as a process-related impurity in the manufacturing of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. Consequently, a major trend in the research and application of this compound is its use as a qualified reference standard for the development, validation, and implementation of analytical methods to ensure the quality and purity of the Alogliptin active pharmaceutical ingredient (API). This involves its use in quality control (QC) applications during commercial production to monitor and control impurity levels within regulatory limits.
| Property | Value | Reference |
| CAS Number | 872414-52-3 | lookchem.com |
| Molecular Formula | C8H8BrNO | lookchem.com |
| Molecular Weight | 214.06 g/mol | lookchem.comabmole.com |
| Primary Application | Synthetic Intermediate | lookchem.com |
| Noted Role | Impurity of Alogliptin |
Emerging Avenues in the Chemistry of this compound
The future chemistry of this compound is poised for expansion beyond its current role. The core reactivity involving nucleophilic substitution of the benzylic bromide remains the central theme, but emerging avenues are likely to explore more sophisticated applications of this reactivity. lookchem.com
Key emerging areas include:
Intramolecular Cyclization: The ortho-relationship between the bromomethyl group and the benzamide (B126) functionality presents a unique opportunity for intramolecular reactions. The nitrogen atom of the amide, or a substituent attached to it, can act as an internal nucleophile, leading to the formation of various heterocyclic ring systems. This pathway could provide access to novel isoindolinone derivatives and other related scaffolds of potential pharmaceutical interest.
Domino and Multi-component Reactions: Moving beyond simple substitution, there is potential for designing domino reaction sequences initiated by the reaction of this compound. For instance, an initial substitution could be followed by a cascade of reactions to rapidly build molecular complexity from simple precursors, a strategy of growing importance in modern organic synthesis. acs.org
Synthesis of Macrocycles: The bifunctional nature of the molecule could be exploited in the synthesis of macrocyclic structures containing the benzamide unit, which is a common feature in various biologically active molecules.
Challenges and Opportunities in Synthetic and Mechanistic Research
While a valuable reagent, the use and synthesis of this compound are not without challenges, which in turn create opportunities for further research.
Synthetic Challenges & Opportunities:
Selective Synthesis: A primary challenge is the efficient and selective synthesis of the molecule itself. The radical bromination of 2-methylbenzamide (B88809) must be carefully controlled to prevent over-bromination and to ensure high regioselectivity for the benzylic position over the aromatic ring. Developing robust, scalable, and environmentally benign synthetic protocols remains a significant opportunity.
Stability and Handling: As a reactive alkylating agent, this compound has limited stability and requires careful handling and storage to avoid degradation via hydrolysis or self-reaction. lookchem.com Research into stabilized formulations or in-situ generation methods could broaden its practical utility.
Mechanistic Research Opportunities:
Kinetic Studies: There is an opportunity for detailed mechanistic studies to quantify the reactivity of this compound with a diverse range of nucleophiles. Understanding the kinetics and reaction pathways can enable more precise control over synthetic outcomes and facilitate its application in complex synthetic designs.
Computational Modeling: DFT calculations and other computational methods could be employed to predict reaction outcomes, explore potential intramolecular cyclization pathways, and elucidate transition states for its various reactions. beilstein-journals.org This would complement experimental work and accelerate the discovery of new transformations.
Potential for Novel Applications and Derivatization
The potential for creating new molecules and applications from this compound is substantial, driven by its versatile derivatization capacity.
Derivatization Strategies: The primary route for derivatization is the substitution of the bromide with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. lookchem.com This allows for the covalent attachment of the 2-(aminocarbonyl)benzyl group to other molecules. Silylation and acylation are other derivatization techniques used for related compounds that could potentially be applied to modify or protect the amide group, further expanding synthetic possibilities. gcms.czchromatographyonline.com
Potential Applications:
Pharmaceutical Scaffolds: Benzamide derivatives are known to possess a wide spectrum of biological activities, including anti-cancer and anti-diabetic properties. ajphr.com The derivatization of this compound provides a direct route to novel libraries of compounds for screening against various therapeutic targets. evitachem.comgoogle.com
Chemical Biology Probes: By attaching a fluorophore or a reporter tag through reaction at the bromomethyl site, novel chemical probes could be developed. Such probes could be used for imaging or for studying interactions with biological targets, a common strategy for related bromomethyl-functionalized coumarins and other fluorescent cores. researchgate.netchromatographyonline.com
Materials Science: The molecule could serve as a monomer or functionalizing agent for the development of novel polymers and materials. The benzamide moiety can participate in hydrogen bonding, potentially imparting specific structural or self-assembly properties to the resulting materials.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(Bromomethyl)benzamide in laboratory settings?
- Methodological Answer :
- Eye/Skin Exposure : Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for 15 minutes. Remove contaminated clothing and seek medical attention .
- Waste Disposal : Segregate waste and transfer to certified hazardous waste management services to prevent environmental contamination. Avoid direct disposal into sinks or general trash .
- General Safety : Use fume hoods, gloves, and lab coats. Toxicological data are limited, so assume high reactivity and potential hazards .
Q. How can researchers synthesize this compound, and what purification methods are effective?
- Methodological Answer :
- Synthesis : Adapt protocols from analogous bromomethylbenzamide derivatives. For example, bromination of 2-methylbenzamide using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) in a non-polar solvent (e.g., CCl₄) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC or TLC .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Employ H/C NMR to identify bromomethyl peaks (~4.3 ppm for -CH₂Br in H NMR) and FT-IR for amide C=O stretches (~1650 cm⁻¹) .
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or melting point determination (compare to literature if available) .
Advanced Research Questions
Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Reactivity Studies : The electron-withdrawing amide group adjacent to the bromomethyl moiety enhances electrophilicity, making it prone to SN2 reactions. Test reactivity with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF) at 50–80°C. Monitor via F NMR if fluorinated analogs are synthesized .
- Comparative Analysis : Compare reaction rates with non-amide bromomethyl analogs (e.g., bromomethylbenzene) to isolate steric/electronic effects .
Q. What strategies can stabilize this compound against hydrolysis or degradation during storage?
- Methodological Answer :
- Stabilization : Store under inert atmosphere (N₂/Ar) at -20°C in anhydrous solvents (e.g., DCM or THF). Add desiccants (e.g., molecular sieves) to containers.
- Formulation : Incorporate stabilizing agents (e.g., basic additives like MgO) to neutralize acidic degradation byproducts, as demonstrated for structurally similar benzamides .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Assay Reprodubility : Standardize protocols (e.g., MIC assays for antimicrobial studies) using reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ampicillin) .
- Structure-Activity Analysis : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate contributions of specific functional groups. Use QSAR models to predict bioactivity trends .
Q. What crystallographic methods are suitable for studying the polymorphism of this compound?
- Methodological Answer :
- Crystal Growth : Recrystallize from solvent mixtures (e.g., acetone/hexane) under controlled cooling rates.
- Analysis : Perform single-crystal X-ray diffraction to resolve packing motifs. Compare with computational predictions (e.g., Mercury CSD software) to identify stable polymorphs .
Methodological Resources
- Synthesis & Purification : Refer to protocols for halogenated benzamides in peer-reviewed journals (e.g., Tetrahedron, Green Chemistry) .
- Safety & Waste Management : Follow guidelines from institutional chemical hygiene plans and SDS documents for analogous brominated compounds .
- Data Analysis : Use cheminformatics tools (e.g., PubChem, ChemDraw) for structural modeling and spectral prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
